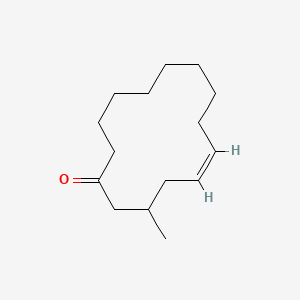
Tin arsenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin arsenide is a crystalline solid compound composed of tin and arsenic. It is known for its semiconductor properties and is used in various electronic and photo-optic applications. The compound’s unique properties make it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Tin arsenide can be synthesized through several methods. One common method involves the direct reaction of tin and arsenic at high temperatures. The reaction can be represented as:
3 Sn+2 As→Sn3As2
This reaction typically occurs in a sealed environment to prevent the loss of arsenic due to its volatile nature.
Industrial Production Methods: Industrial production of this compound often involves the use of high-purity tin and arsenic. The materials are heated in a controlled environment to ensure the formation of the desired compound. Advanced techniques such as molecular beam epitaxy (MBE) and chemical vapor deposition (CVD) are also employed to produce high-quality this compound films for electronic applications.
化学反応の分析
Types of Reactions: Tin arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents, leading to the formation of tin oxide and arsenic trioxide.
Reduction: Reduction reactions involving this compound typically require strong reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Substitution reactions can occur when this compound reacts with halogens, resulting in the formation of tin halides and arsenic halides.
Major Products Formed:
Oxidation: Tin oxide (SnO₂) and arsenic trioxide (As₂O₃)
Reduction: Elemental tin (Sn) and arsenic (As)
Substitution: Tin halides (e.g., SnCl₂) and arsenic halides (e.g., AsCl₃)
科学的研究の応用
Tin arsenide has a wide range of applications in scientific research:
Chemistry: It is used as a semiconductor material in various chemical sensors and detectors.
Biology: Research is ongoing to explore its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: this compound’s unique properties are being investigated for potential therapeutic applications, including targeted drug delivery systems.
Industry: It is used in the production of electronic devices such as transistors, light-emitting diodes (LEDs), and solar cells.
作用機序
The mechanism by which tin arsenide exerts its effects is primarily related to its semiconductor properties. It interacts with light and electrical fields, making it useful in photo-optic applications. The compound’s ability to conduct electricity and its interaction with light are key to its functionality in electronic devices. Molecular targets and pathways involved include the conduction and valence bands, which facilitate the movement of electrons and holes within the material.
Similar Compounds:
- Gallium arsenide (GaAs)
- Indium arsenide (InAs)
- Zinc arsenide (Zn₃As₂)
Comparison:
- Gallium arsenide: Like this compound, gallium arsenide is a III-V semiconductor with excellent electronic properties. gallium arsenide is more widely used in high-frequency and optoelectronic applications.
- Indium arsenide: Indium arsenide is known for its high electron mobility, making it suitable for high-speed electronic devices. This compound, on the other hand, offers a balance of properties that make it versatile for various applications.
- Zinc arsenide: Zinc arsenide is another semiconductor material, but it is less commonly used compared to this compound. This compound’s unique combination of properties makes it more attractive for certain applications.
特性
| 39332-13-3 | |
分子式 |
C8H10N4O2S |
分子量 |
226.26 g/mol |
IUPAC名 |
3-(7H-purin-6-ylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C8H10N4O2S/c13-1-5(14)2-15-8-6-7(10-3-9-6)11-4-12-8/h3-5,13-14H,1-2H2,(H,9,10,11,12) |
InChIキー |
OPKFIKAYNXEJQA-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)



![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)
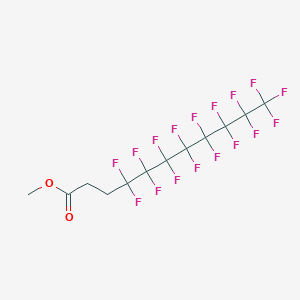
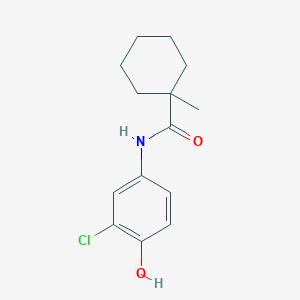
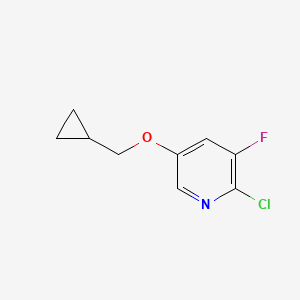
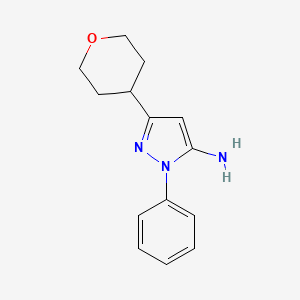


![Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate](/img/structure/B12084607.png)
